2-(3-acetyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a complex organic compound that features both indole and triazolopyridine moieties. These structural components are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, which are then coupled through a series of reactions involving acylation and amide bond formation.
Indole Intermediate Synthesis: The indole intermediate can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Triazolopyridine Intermediate Synthesis: The triazolopyridine intermediate is typically synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor.
Coupling Reaction: The final step involves coupling the indole and triazolopyridine intermediates through an acylation reaction, followed by amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and triazolopyridine moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
- 2-(3-ethyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is unique due to the presence of the acetyl group on the indole moiety, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C21H21N5O2/c1-15(27)17-13-25(18-8-3-2-7-16(17)18)14-21(28)22-11-6-10-20-24-23-19-9-4-5-12-26(19)20/h2-5,7-9,12-13H,6,10-11,14H2,1H3,(H,22,28) |
InChI Key |
JJPLPJBTPAQAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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